molecular formula C17H24N2O4 B6208604 rac-methyl 4-[(3R,4S)-4-{[(tert-butoxy)carbonyl]amino}pyrrolidin-3-yl]benzoate CAS No. 2703749-45-3

rac-methyl 4-[(3R,4S)-4-{[(tert-butoxy)carbonyl]amino}pyrrolidin-3-yl]benzoate

Cat. No. B6208604
CAS RN: 2703749-45-3
M. Wt: 320.4
InChI Key:
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Description

Rac-methyl 4-[(3R,4S)-4-{[(tert-butoxy)carbonyl]amino}pyrrolidin-3-yl]benzoate, also known as racemic 4-[(3R,4S)-4-{[(tert-butoxy)carbonyl]amino}pyrrolidin-3-yl]benzoate, is a chiral compound derived from benzoic acid. It is a white crystalline solid with a melting point of 173-174°C and a molecular weight of 447.51 g/mol. This compound is a useful building block for the synthesis of various compounds and has been used in numerous scientific and industrial applications.

Mechanism of Action

Rac-methyl 4-[(3R,4S)-4-{[(tert-butoxy)carbonyl]amino}pyrrolidin-3-yl]benzoate is a chiral compound that can be used as a building block for the synthesis of a variety of compounds. The mechanism of action of this compound is based on the ability of the carbon-carbon double bond in the molecule to undergo a variety of reactions. These reactions include substitution, addition, and elimination reactions. The reaction of the double bond with other molecules can lead to the formation of a variety of compounds, depending on the type of reaction.
Biochemical and Physiological Effects
Rac-methyl 4-[(3R,4S)-4-{[(tert-butoxy)carbonyl]amino}pyrrolidin-3-yl]benzoate has not been studied extensively in terms of its biochemical and physiological effects. However, it is known that this compound is metabolized in the body and can be excreted in the urine. It is also known that this compound can interact with other compounds in the body, leading to possible side effects.

Advantages and Limitations for Lab Experiments

Rac-methyl 4-[(3R,4S)-4-{[(tert-butoxy)carbonyl]amino}pyrrolidin-3-yl]benzoate has several advantages for use in laboratory experiments. It is a relatively stable compound and can be used in a variety of reactions. In addition, it is a chiral compound and can be used in asymmetric synthesis. The main limitation of this compound is that it is not water soluble, which can limit its use in certain experiments.

Future Directions

The future directions for rac-methyl 4-[(3R,4S)-4-{[(tert-butoxy)carbonyl]amino}pyrrolidin-3-yl]benzoate are numerous. Further research is needed to determine its biochemical and physiological effects and to develop new applications for this compound. Additionally, further research is needed to develop more efficient synthesis methods for this compound. Finally, additional research is needed to explore the potential of this compound as a building block for the synthesis of other compounds.

Synthesis Methods

Rac-methyl 4-[(3R,4S)-4-{[(tert-butoxy)carbonyl]amino}pyrrolidin-3-yl]benzoate can be synthesized through a two-step process. The first step involves the conversion of benzoic acid to its corresponding anhydride, which is then reacted with 4-{[(tert-butoxy)carbonyl]amino}pyrrolidin-3-yl)benzaldehyde in the presence of a base and a catalyst. The second step involves the reduction of the resulting product with a reducing agent such as sodium borohydride. The final product is then isolated and purified.

Scientific Research Applications

Rac-methyl 4-[(3R,4S)-4-{[(tert-butoxy)carbonyl]amino}pyrrolidin-3-yl]benzoate has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of chiral molecules for use in asymmetric synthesis. In addition, this compound has been used in the synthesis of small-molecule inhibitors and other bioactive compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-methyl 4-[(3R,4S)-4-{[(tert-butoxy)carbonyl]amino}pyrrolidin-3-yl]benzoate involves the protection of the amine group, followed by the formation of the pyrrolidine ring, and then the esterification of the benzoic acid with the protected amine.", "Starting Materials": [ "4-benzoic acid", "methyl alcohol", "3-pyrrolidinecarboxylic acid", "tert-butyl chloroformate", "triethylamine", "potassium carbonate", "dichloromethane", "diethyl ether", "water" ], "Reaction": [ "Protection of the amine group with tert-butyl chloroformate and triethylamine in dichloromethane", "Addition of 3-pyrrolidinecarboxylic acid to the protected amine in dichloromethane with potassium carbonate as a base", "Formation of the pyrrolidine ring by heating the reaction mixture to reflux for several hours", "Removal of the tert-butyl protecting group with trifluoroacetic acid in dichloromethane", "Esterification of the benzoic acid with the deprotected amine in the presence of dicyclohexylcarbodiimide and 4-dimethylaminopyridine in dichloromethane", "Purification of the product by column chromatography using a mixture of dichloromethane and diethyl ether as the eluent", "Recrystallization of the purified product from a mixture of methanol and water" ] }

CAS RN

2703749-45-3

Product Name

rac-methyl 4-[(3R,4S)-4-{[(tert-butoxy)carbonyl]amino}pyrrolidin-3-yl]benzoate

Molecular Formula

C17H24N2O4

Molecular Weight

320.4

Purity

95

Origin of Product

United States

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